

Using 4-Hydroxy Triamterene Sulfate as a reference standard

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Compound of Interest

Compound Name: 4-Hydroxy Triamterene Sulfate,
Sodium Salt

CAS No.: 73756-87-3

Cat. No.: B019465

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Application Note: 4-Hydroxy Triamterene Sulfate as a Reference Standard

Executive Summary

Triamterene (TA) is a potassium-sparing diuretic widely used in the management of hypertension and edema.[1] While Triamterene is the administered drug, its pharmacological activity and pharmacokinetic (PK) profile are heavily dependent on its Phase II metabolite: 4-Hydroxy Triamterene Sulfate (4-OH-TA sulfate).

Clinical studies demonstrate that plasma concentrations of the sulfate conjugate frequently exceed those of the parent drug by a factor of 10. Consequently, bioequivalence studies, therapeutic drug monitoring (TDM), and anti-doping analyses that measure only the parent Triamterene are scientifically incomplete. This guide outlines the rigorous protocols required to use 4-OH-TA sulfate as a reference standard, addressing its specific physicochemical challenges: photosensitivity, solubility, and potential for hydrolysis.

Physicochemical Profile & Handling

Compound: 4'-Hydroxytriamterene Sulfate (Ester) Molecular Formula:

Molecular Weight: ~349.33 g/mol (Free Acid) Appearance: Yellow crystalline powder (highly fluorescent).

Critical Handling Protocols

- Photosensitivity (High Risk): Triamterene derivatives are pteridines, which are inherently fluorescent and susceptible to photodegradation.
 - Action: All reference standard weighing and solution preparation must occur under amber light or in amber glassware. Wrap clear vessels in aluminum foil immediately.
- Solubility & Stock Preparation: unlike the parent Triamterene (which is lipophilic), the sulfate conjugate is polar.
 - Solvent: Dissolve primary stocks in Dimethyl Sulfoxide (DMSO) or Methanol:Water (50:50). Avoid non-polar organic solvents (e.g., Hexane, pure Acetonitrile) for initial dissolution.
- Salt Correction: Commercial reference standards are often supplied as salts (e.g., Potassium or Sodium salt).
 - Calculation:

Stability Warning

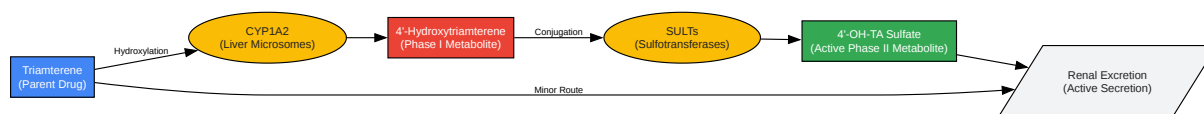
Sulfates are esters of sulfuric acid. While generally stable at physiological pH, they are prone to hydrolysis in strong acidic conditions, reverting to the Phase I metabolite (4-Hydroxytriamterene).

- Storage: Store lyophilized powder at -20°C.
- LC Solvents: Avoid leaving the standard in highly acidic mobile phases (pH < 2.0) for extended periods in the autosampler.

Biological Context: The Metabolic Pathway

Understanding the formation of the analyte is crucial for interpreting patient samples.

Triamterene undergoes hydroxylation by CYP1A2, followed by sulfation.[2]



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Figure 1: Metabolic pathway of Triamterene showing the conversion to the major circulating sulfate metabolite.

Analytical Method: LC-MS/MS Protocol

This protocol is designed for the simultaneous quantification of Triamterene and 4-OH-TA sulfate in human plasma.

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but simple protein precipitation (PPT) minimizes the risk of sulfate hydrolysis during evaporation steps.

- Aliquot: Transfer 100 μ L of Plasma into a 1.5 mL amber microcentrifuge tube.
- IS Addition: Add 10 μ L of Internal Standard (Triamterene-d5 or Furosemide).
- Precipitation: Add 300 μ L of cold Acetonitrile. (Methanol is also acceptable, but ACN yields cleaner supernatants for this class).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 14,000 rpm for 10 minutes at 4°C.
- Dilution: Transfer 100 μ L of supernatant to an autosampler vial containing 100 μ L of 0.1% Formic Acid in Water. (Diluting the organic phase ensures good peak shape on early eluters).

Chromatographic Conditions

- Instrument: HPLC/UHPLC coupled to Triple Quadrupole MS.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.[3][4]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]
- Flow Rate: 0.4 mL/min.[4]
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 3.0 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI)[4]
- Polarity: Positive Mode (+) is generally preferred because the pteridine ring is strongly basic, allowing for high sensitivity for both parent and metabolite.
 - Note: Negative mode can be used for the sulfate specifically, but switching polarities during a fast run may compromise data points per peak.

MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type
Triamterene	254.1 [M+H] ⁺	237.1	25	Quantifier
254.1	210.1	35	Qualifier	
4-OH-TA Sulfate	350.1 [M+H] ⁺	270.1 (Loss of SO ₃)	20	Quantifier
350.1	253.1	30	Qualifier	

Note: The transition 350 → 270 represents the characteristic loss of the sulfate group (, 80 Da).

Method Validation & Logic

To ensure the "Trustworthiness" of this application, the following validation parameters must be met.

Linearity & Range

Because the sulfate circulates at much higher concentrations than the parent, the calibration ranges must differ.

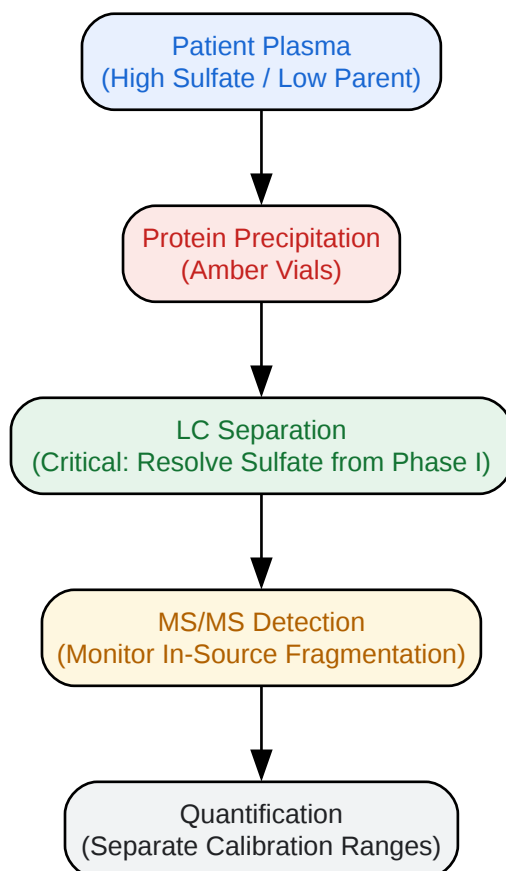
- Triamterene Range: 1.0 – 500 ng/mL.
- 4-OH-TA Sulfate Range: 10.0 – 5000 ng/mL.
- Logic: Using the same range for both will result in the sulfate saturating the detector in real patient samples.

Matrix Effects & In-Source Fragmentation

A common error in sulfate analysis is In-Source Fragmentation.

- The Issue: In the ion source, the sulfate (m/z 350) may lose the sulfate group before entering Q1, appearing as m/z 270 (the Phase I metabolite).

- The Fix: Chromatographic separation is mandatory. 4-OH-TA sulfate is more polar and will elute earlier than the non-sulfated Phase I metabolite and the parent Triamterene.
- Check: Monitor m/z 270 -> product at the retention time of the Sulfate. If you see a peak, your source temperature or declustering potential is too high.



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Figure 2: Analytical workflow emphasizing the critical separation step to prevent cross-talk between metabolites.

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